molecular formula C18H20N4O3 B2799199 Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)benzoate CAS No. 1900037-63-9

Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)benzoate

Cat. No. B2799199
CAS RN: 1900037-63-9
M. Wt: 340.383
InChI Key: GDHJQGXSPKQIAR-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Pyrimidine compounds can be synthesized from ethyl cyanoacetate .


Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Scientific Research Applications

Drug Discovery

The compound contains a pyrrolidine ring , which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Kinase Inhibition

Compounds containing the pyrrolidine ring have shown nanomolar activity against CK1γ and CK1ε, suggesting that further modifications should be made to investigate how the chiral moiety influences kinase inhibition .

Selective Androgen Receptor Modulators (SARMs)

4-(pyrrolidin-1-yl)benzonitrile derivatives have been synthesized as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .

Anti-Fibrosis Activity

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Collagen Inhibition

Compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro, indicating that these compounds might be developed as novel anti-fibrotic drugs .

Design of New Pyrrolidine Compounds

The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Future Directions

The design and synthesis of new pyrrolidine and pyrimidine compounds with different biological profiles is an active area of research in medicinal chemistry . These compounds have the potential to be developed into effective drugs for various diseases.

properties

IUPAC Name

ethyl 2-[(6-pyrrolidin-1-ylpyrimidine-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-2-25-18(24)13-7-3-4-8-14(13)21-17(23)15-11-16(20-12-19-15)22-9-5-6-10-22/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHJQGXSPKQIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)benzoate

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